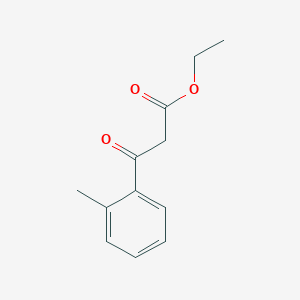

Ethyl 3-oxo-3-(o-tolyl)propanoate

Overview

Description

Ethyl 3-oxo-3-(o-tolyl)propanoate is an organic compound with the molecular formula C₁₂H₁₄O₃. It is an ester derived from the reaction of ethyl alcohol and 3-oxo-3-(o-tolyl)propanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(o-tolyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-oxo-3-(o-tolyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 3-oxo-3-(o-tolyl)propanoic acid.

Reduction: Ethyl 3-hydroxy-3-(o-tolyl)propanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-oxo-3-(o-tolyl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Reaction Pathways

This compound can undergo several types of reactions:

- Oxidation : Can be oxidized to yield corresponding carboxylic acids.

- Reduction : Reduction can convert the keto group to an alcohol group.

- Substitution : The ester group can react with nucleophiles under basic or acidic conditions.

Pharmaceutical Applications

Research indicates that this compound has potential applications in drug development, particularly in cancer research.

The compound has been investigated for its role as a precursor in synthesizing biologically active compounds, including cambinol analogs known for their potential sirtuin inhibition and antitumor effects. Its structural features may facilitate interactions with biological targets, although further studies are required to elucidate these mechanisms .

Case Study: Cambinol Analogs

A study demonstrated that derivatives of this compound exhibited significant biological activity against cancer cell lines, emphasizing its role as a building block for therapeutic agents.

Industrial Applications

In the industrial sector, this compound finds utility in the production of fragrances and flavoring agents due to its ester functionality.

Fragrance and Flavor Production

The compound's pleasant aroma makes it suitable for use in perfumes and food flavorings, where it contributes to desirable scent profiles.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(o-tolyl)propanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and subsequent biological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(o-tolyl)propanoate can be compared with other similar compounds such as:

Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.

Ethyl 3-oxo-3-(m-tolyl)propanoate: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Ethyl 3-oxo-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

These comparisons highlight the unique positioning of the tolyl group in this compound, which can influence its reactivity and applications.

Biological Activity

Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as Ethyl 3-(o-tolyl)propanoate, is a β-keto ester with significant potential in various biological applications. This compound has garnered attention due to its structural features and the biological activities associated with its derivatives.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- CAS Number : 51725-82-7

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth, making it a candidate for further research in antimicrobial applications.

- Anticancer Properties : Involvement in the synthesis of cambinol analogs, which are known for their sirtuin inhibition and antitumor effects .

Anticancer Activity

Recent investigations have highlighted the role of this compound in cancer research. The compound has been noted for its potential to serve as a precursor in synthesizing biologically active compounds that may possess anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit sirtuins, which are implicated in cancer cell proliferation .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Research indicates that it may inhibit certain bacterial strains, although more detailed studies are required to establish specific mechanisms and efficacy levels .

Case Studies

-

Synthesis of Cambinol Analogs :

- A study focused on synthesizing cambinol analogs from this compound demonstrated promising results in inhibiting sirtuin activity, leading to reduced tumor growth in vitro .

- The structural modifications of the compound were critical in enhancing its biological activity.

-

Antimicrobial Testing :

- In vitro tests conducted on various bacterial strains showed that this compound exhibited varying degrees of antimicrobial activity, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-oxo-3-(p-tolyl)propanoate | C₁₂H₁₄O₃ | Para-substituted tolyl group |

| Methyl 3-oxo-3-(m-tolyl)propanoate | C₁₁H₁₂O₃ | Methyl group instead of ethyl; different solubility |

| Methyl 3-oxo-3-phenylpropionate | C₁₂H₁₄O₃ | Phenyl group instead of tolyl; used in similar pathways |

| Ethyl (2-methylbenzoyl)acetate | C₁₂H₁₄O₃ | Different substitution pattern; explored for biological activities |

This comparison illustrates how the o-tolyl substitution in this compound may influence its reactivity and biological interactions compared to other related esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxo-3-(o-tolyl)propanoate, and how can yield optimization be achieved?

- The compound is synthesized via esterification of 3-oxo-3-(o-tolyl)propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions . A high-yield method (95%) involves flash chromatography purification using cyclohexane/AcOEt gradients, with reaction monitoring via TLC . Yield optimization requires precise stoichiometry, temperature control (60–80°C), and catalyst selection.

Q. How is the structure of this compound validated experimentally?

- Structural elucidation combines ¹H/¹³C NMR (e.g., δ 7.68 ppm for aromatic protons, δ 4.22 ppm for ethoxy groups) and LC-MS (m/z 207 [MH⁺]) for molecular weight confirmation . X-ray crystallography resolves stereochemistry, while GC quantifies purity and conversion rates in bioreduction studies .

Q. What analytical techniques are used to assess purity and stability?

- HPLC with UV detection (λmax 239 nm) and GC-FID are standard for purity assessment (>98%). Stability is tested under varying storage conditions (e.g., -80°C for long-term storage, room temperature for short-term), with degradation monitored via accelerated thermal stability assays .

Advanced Research Questions

Q. How can stereoselective bioreduction of this compound be optimized for enantiopure (S)-3-hydroxy derivatives?

- ChKRED12 , a short-chain dehydrogenase, catalyzes NADPH-dependent reduction with >99% enantiomeric excess (ee) under optimized conditions: pH 7.0–8.0 (phosphate buffer), 30–40°C, and cofactor regeneration via glucose dehydrogenase. Substrate loading up to 100 g/L achieves full conversion in 12 hours . Kinetic parameters (Km = 11.8 mM, kcat = 7.8 s⁻¹) guide enzyme-substrate ratio optimization .

Q. What mechanistic insights explain cofactor specificity (NADPH vs. NADH) in enzymatic reductions of this compound?

- ChKRED12 and related 3-oxoacyl-ACP reductases favor NADPH due to conserved binding motifs (e.g., Gly-X-X-Gly-Leu-X-Ala). Structural studies reveal a hydrophobic active-site cavity that stabilizes the NADPH-adenine ring, enhancing catalytic efficiency by 10-fold compared to NADH .

Q. How do structural modifications (e.g., substituents on the aryl ring) influence biological activity and enzyme interactions?

- Substituents like bromo or trifluoromethyl groups (e.g., Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate) alter steric and electronic properties, affecting binding to enzymes like cytochrome P450 or serotonin transporters. Comparative studies using docking simulations and IC50 assays reveal meta-substituted derivatives exhibit enhanced inhibitory potency .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 42% vs. 86%)?

- Discrepancies arise from variations in acid catalyst strength (H₂SO₄ vs. p-TsOH), solvent polarity (toluene vs. DMF), and workup procedures. Systematic DOE (Design of Experiments) identifies optimal parameters: H₂SO₄ (1.2 eq.), ethanol as solvent, and 72-hour reflux for ≥86% yield .

Q. How can reaction scalability be maintained without compromising enantioselectivity?

- Continuous-flow bioreactors with immobilized ChKRED12 enable scalable production (up to 1 kg scale). Temperature control (<40°C) and in-line monitoring (e.g., FTIR for ketone consumption) prevent enzyme denaturation while maintaining >99% ee .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound reductions?

- Standardize assays using 50 mM phosphate buffer (pH 7.5), 30°C, and NADPH (0.2 mM). Quench reactions with 1 M HCl and extract products with ethyl acetate for GC analysis. Triplicate runs and Michaelis-Menten curve fitting (e.g., GraphPad Prism) minimize variability .

Q. How are computational tools integrated to predict metabolic pathways or toxicity?

Properties

IUPAC Name |

ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULPFKXRJPSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375090 | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51725-82-7 | |

| Record name | Ethyl 2-methyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51725-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.